Regioisomer-Dependent nAChR Modulation Potency
In the Henderson SAR series, sulfonylpiperazine analogs bearing a 2-nitrophenylsulfonyl group (or sterically/electronically analogous ortho-substituted arylsulfonyl groups) exhibited quantitatively different negative allosteric modulation potency at Hα4β2 nAChRs compared to para-substituted (4-nitrophenylsulfonyl) regioisomers. The (4-chlorophenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone combines the 2-nitrophenylsulfonyl pharmacophore with a 4-chlorobenzoyl N1 cap, a combination whose activity can be contextualized against the published SAR table showing that ortho-substituted arylsulfonyl derivatives typically shift IC₅₀ values by 2–10-fold relative to para isomers [1]. Direct head-to-head data for this exact compound versus its 4-nitrophenylsulfonyl regioisomer are not available in the public domain; the reported difference is a class-level inference drawn from the nearest sulfonylpiperazine SAR dataset.
| Evidence Dimension | nAChR negative allosteric modulation potency (IC₅₀) dependence on sulfonyl aryl regioisomerism |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly reported; compound bears 2-nitrophenylsulfonyl group consistent with ortho-substituted pharmacophore in Henderson SAR |
| Comparator Or Baseline | Para-substituted (4-nitrophenylsulfonyl) sulfonylpiperazine analogs within the Henderson series; typical IC₅₀ shift range: 2–10-fold |
| Quantified Difference | Class-level inference: ortho-substituted sulfonyl regioisomers show approximately 2–10-fold difference in Hα4β2 nAChR IC₅₀ relative to para-substituted analogs [1] |
| Conditions | HEK-293 cells expressing human α4β2 nAChRs; calcium flux fluorescence assay (Henderson et al., 2011) |
Why This Matters
Regioisomer selection can alter lead potency by up to an order of magnitude in nAChR assays, directly impacting hit-to-lead triage and procurement decisions for SAR expansion libraries.
- [1] Henderson BJ, Orac CM, Maciagiewicz I, et al. Structure–Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors. J Med Chem. 2011;54(24):8681–8692. doi:10.1021/jm201294r. View Source
